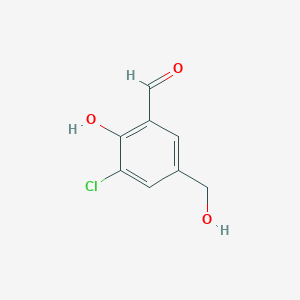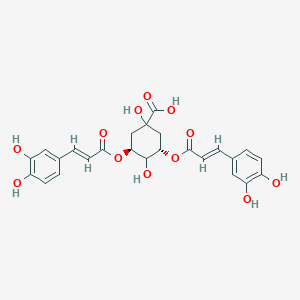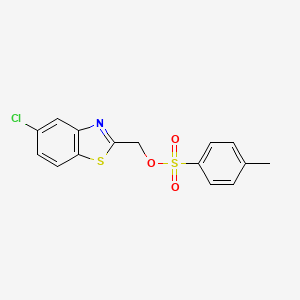
2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl- is a complex organic compound with the molecular formula C14H17Br2F2N3. This compound is part of the benzotriazole family, known for its stability and diverse applications in various fields, including materials science and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl- typically involves a series of organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and advanced purification methods .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Applications De Recherche Scientifique
2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl- involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its electron-withdrawing properties, making it an effective component in low-band gap polymer semiconductors. This interaction improves electron affinity and lowers the band gap of the materials, enhancing their performance in electronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole
- 4,7-Dibromo-5,6-difluoro-2-(2-hexyl-decyl)-2H-benzotriazole
- 4,7-Dibromo-5,6-difluoro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole
Uniqueness
2H-Benzotriazole,4,7-dibromo-5,6-difluoro-2-hexyl- is unique due to its specific combination of bromine, fluorine, and hexyl groups, which confer distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics .
Propriétés
Formule moléculaire |
C12H13Br2F2N3 |
|---|---|
Poids moléculaire |
397.06 g/mol |
Nom IUPAC |
4,7-dibromo-5,6-difluoro-2-hexylbenzotriazole |
InChI |
InChI=1S/C12H13Br2F2N3/c1-2-3-4-5-6-19-17-11-7(13)9(15)10(16)8(14)12(11)18-19/h2-6H2,1H3 |
Clé InChI |
BOPKKKHWODFCGG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1N=C2C(=C(C(=C(C2=N1)Br)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-](/img/structure/B13145980.png)

![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride](/img/structure/B13145988.png)



![5,10-Dioxa-2,8-diazadodecanoicacid,7-carboxy-3-[3-[[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]amino]propyl]-11,11-dimethyl-4,9-dioxo-,1-(9H-fluoren-9-ylmethyl)ester,(3S,7S)-](/img/structure/B13146009.png)
![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]-](/img/structure/B13146011.png)


![Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13146035.png)
![4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid](/img/structure/B13146038.png)

![Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B13146048.png)
